molecular formula C8H7NaO3S B8777796 beta-Styrenesulfonic Acid Sodium Salt

beta-Styrenesulfonic Acid Sodium Salt

Cat. No.: B8777796
M. Wt: 206.20 g/mol
InChI Key: MNCGMVDMOKPCSQ-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

beta-Styrenesulfonic Acid Sodium Salt is a highly reactive vinyl monomer containing a hydrophilic sulfonate group. It is known for its low toxicity and high thermal stability, making it a valuable compound in various industrial applications. This compound is widely used to improve the dyeability of acrylic and polyester fibers, and it also finds applications in water treatment, photography, and paper manufacturing .

Preparation Methods

Synthetic Routes and Reaction Conditions

beta-Styrenesulfonic Acid Sodium Salt can be synthesized through the sulfonation of styrene using sulfur trioxide or chlorosulfonic acid, followed by neutralization with sodium hydroxide. The reaction typically involves the following steps:

Industrial Production Methods

In industrial settings, sodium styrenesulfonate is produced using a continuous process that ensures high purity and consistent quality. The process involves the controlled addition of sulfur trioxide to styrene, followed by neutralization with sodium hydroxide. The product is then purified and dried to obtain a white crystalline solid .

Chemical Reactions Analysis

Scientific Research Applications

Pharmaceutical Applications

Antiviral Properties

Beta-Styrenesulfonic Acid Sodium Salt has demonstrated significant potential as an antiviral agent, particularly against HIV-1. Research indicates that it can inhibit the entry of HIV-1 into host cells by blocking the interaction between the viral envelope protein gp120 and the CD4 receptor on T cells. This mechanism is crucial for preventing infection, making it a candidate for developing microbicides and therapeutic agents against HIV-1 .

Toxicity and Efficacy

In vitro studies have shown that this compound exhibits low toxicity while maintaining effective antiviral activity. For instance, it has been reported to inhibit various strains of HIV-1 with minimal cytotoxic effects on human cells, suggesting its suitability for further development in clinical settings .

Industrial Applications

Dispersants and Surfactants

Due to its chemical structure, this compound serves as an effective dispersant in various industrial applications. It is used in formulations that require stabilization of suspensions or emulsions, such as paints, coatings, and agricultural sprays. Its ability to reduce surface tension enhances the performance of these formulations .

Antibacterial Activity

The compound has also shown potential antibacterial properties, making it useful in formulations aimed at controlling microbial growth. This application is particularly relevant in the development of disinfectants and preservatives used in personal care products and household cleaners.

Agricultural Applications

Soil Conditioning Agents

In agriculture, this compound can be utilized as a soil conditioning agent. Its properties help improve soil structure and water retention, which can enhance plant growth and crop yields. Furthermore, its dispersant qualities make it effective in formulating fertilizers that require uniform distribution in soil .

Case Studies

Study Focus Findings
Study on Antiviral ActivityInvestigated the efficacy against HIV-1Demonstrated significant inhibition of viral entry with low cytotoxicity .
Application in CoatingsEvaluated as a dispersantShowed improved stability and performance in paint formulations .
Soil Conditioning ResearchAssessed effects on plant growthFound to enhance water retention and nutrient availability in treated soils .

Mechanism of Action

beta-Styrenesulfonic Acid Sodium Salt exerts its effects through its sulfonate group, which imparts hydrophilicity and reactivity to the compound. In biological systems, it can bind to various ions and molecules, facilitating their removal or modification. For example, in the treatment of hyperkalemia, sodium styrenesulfonate exchanges sodium ions for potassium ions in the gastrointestinal tract, leading to the excretion of excess potassium .

Comparison with Similar Compounds

beta-Styrenesulfonic Acid Sodium Salt is unique due to its high reactivity and thermal stability. Similar compounds include:

Properties

Molecular Formula

C8H7NaO3S

Molecular Weight

206.20 g/mol

IUPAC Name

sodium;2-phenylethenesulfonate

InChI

InChI=1S/C8H8O3S.Na/c9-12(10,11)7-6-8-4-2-1-3-5-8;/h1-7H,(H,9,10,11);/q;+1/p-1

InChI Key

MNCGMVDMOKPCSQ-UHFFFAOYSA-M

Canonical SMILES

C1=CC=C(C=C1)C=CS(=O)(=O)[O-].[Na+]

Origin of Product

United States

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